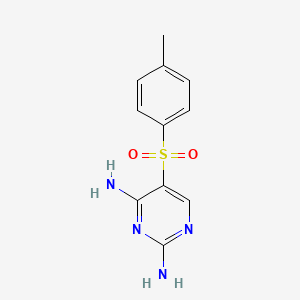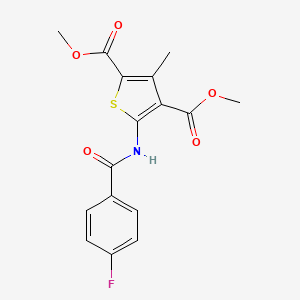![molecular formula C19H23NO3S B12124222 {[2-Methoxy-4-methyl-5-(methylethyl)phenyl]sulfonyl}indoline](/img/structure/B12124222.png)
{[2-Methoxy-4-methyl-5-(methylethyl)phenyl]sulfonyl}indoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{[2-Methoxy-4-methyl-5-(methylethyl)phenyl]sulfonyl}indoline is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are significant in the field of organic chemistry due to their presence in various natural products and pharmaceuticals. This compound is characterized by the presence of a methoxy group, a methyl group, and a methylethyl group attached to a phenyl ring, which is further connected to an indoline moiety through a sulfonyl linkage.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[2-Methoxy-4-methyl-5-(methylethyl)phenyl]sulfonyl}indoline typically involves multiple steps, starting from readily available precursors. One common method involves the Fischer indole synthesis, where a phenylhydrazine derivative reacts with a ketone or aldehyde in the presence of an acid catalyst to form the indole core . The sulfonylation of the indole derivative can be achieved using sulfonyl chlorides under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for the Fischer indole synthesis and sulfonylation steps to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
{[2-Methoxy-4-methyl-5-(methylethyl)phenyl]sulfonyl}indoline undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of sulfides.
Substitution: Halogenated or nitro-substituted indole derivatives.
Scientific Research Applications
{[2-Methoxy-4-methyl-5-(methylethyl)phenyl]sulfonyl}indoline has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of {[2-Methoxy-4-methyl-5-(methylethyl)phenyl]sulfonyl}indoline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects . The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with a similar indole core but different substituents.
Indole-3-carbinol: Found in cruciferous vegetables, known for its anticancer properties.
5-Methoxyindole: A derivative with a methoxy group at the 5-position, used in various chemical syntheses.
Uniqueness
{[2-Methoxy-4-methyl-5-(methylethyl)phenyl]sulfonyl}indoline is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. The presence of the sulfonyl group enhances its reactivity and potential for forming various derivatives, making it a valuable compound in research and industrial applications .
Properties
Molecular Formula |
C19H23NO3S |
|---|---|
Molecular Weight |
345.5 g/mol |
IUPAC Name |
1-(2-methoxy-4-methyl-5-propan-2-ylphenyl)sulfonyl-2,3-dihydroindole |
InChI |
InChI=1S/C19H23NO3S/c1-13(2)16-12-19(18(23-4)11-14(16)3)24(21,22)20-10-9-15-7-5-6-8-17(15)20/h5-8,11-13H,9-10H2,1-4H3 |
InChI Key |
YWALWLCOLCIRFS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1C(C)C)S(=O)(=O)N2CCC3=CC=CC=C32)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-(2,5-dichloro-4-methoxybenzenesulfonyl)-2-[(naphthalen-1-yl)methyl]-4,5-dihydro-1H-imidazole](/img/structure/B12124143.png)
![(2E)-3-(3-bromo-4-methoxyphenyl)-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]prop-2-enamide](/img/structure/B12124153.png)
![Benzonitrile, 4-[amino(5-chloro-2-benzofuranyl)methyl]-](/img/structure/B12124162.png)
![2-Benzylidene-5,6-dihydroimidazo[2,1-b]thiazol-3(2H)-one](/img/structure/B12124183.png)

![N-{1-[1-(2-fluorobenzyl)-1H-benzimidazol-2-yl]-3-(methylsulfanyl)propyl}benzamide](/img/structure/B12124188.png)
![1-Propanone, 1-[1,1'-biphenyl]-4-yl-3-(dimethylamino)-](/img/structure/B12124191.png)
![1,5-Dimethyl-6-oxa-3-thiabicyclo[3.1.0]hexane 3,3-dioxide](/img/structure/B12124201.png)
![2-Iodo-N-[(1-methyl-1H-pyrazol-4-yl)methyl]aniline](/img/structure/B12124202.png)




